4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium
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Overview
Description
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a sulfanyl group and an oxide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine derivatives with sulfanyl compounds under controlled conditions. One common method involves the use of 3-methyl-2-butanyl sulfanyl chloride as a starting material, which reacts with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxide group can be reduced to form the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxide group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methyl-2-butanyl)sulfanyl]pyridine
- 4-[(3-Methyl-2-butanyl)sulfanyl]pyridine sulfoxide
- 4-[(3-Methyl-2-butanyl)sulfanyl]pyridine sulfone
Uniqueness
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium is unique due to the presence of both a sulfanyl group and an oxide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
CAS No. |
129598-84-1 |
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Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
4-(3-methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-8(2)9(3)13-10-4-6-11(12)7-5-10/h4-9H,1-3H3 |
InChI Key |
QYNLUMVVHYEBBB-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)SC1=CC=[N+](C=C1)[O-] |
Synonyms |
Pyridine, 4-[(1,2-dimethylpropyl)thio]-, 1-oxide (9CI) |
Origin of Product |
United States |
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